ZIP (Scrambled) - 908012-18-0

ZIP (Scrambled)

Catalog Number: EVT-242674
CAS Number: 908012-18-0
Molecular Formula: C90H154N30O17
Molecular Weight: 1928.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Scrambled control peptide for ZIP. Actsa as a PKMζ inhibitor.
Future Directions
  • Further investigation into off-target effects: Given the reported neurotoxicity of scrambled ZIP at high concentrations [], further research is necessary to determine the potential off-target effects and mechanisms of toxicity. This would involve investigating the interaction of scrambled ZIP with other cellular components and signaling pathways.

Zeta Inhibitory Peptide (ZIP)

Compound Description: Zeta Inhibitory Peptide (ZIP) is a synthetic peptide designed to act as a pseudosubstrate inhibitor of atypical protein kinase C (aPKC) isoforms, particularly protein kinase Mζ (PKMζ). It has been extensively studied for its potential role in disrupting the maintenance of long-term potentiation (LTP) and various forms of memory. ZIP exerts its effects by interfering with the activity of PKMζ, which is believed to play a crucial role in maintaining the synaptic changes associated with memory storage. [, , ]

Relevance: ZIP (Scrambled) serves as a control peptide for ZIP. It consists of the same amino acid sequence as ZIP, but the order of amino acids is randomized, disrupting the specific sequence required for PKMζ inhibition. This scrambling ensures that any observed effects of ZIP (Scrambled) are not due to the specific amino acid composition of ZIP but rather to other factors like non-specific interactions or potential toxicity. [, ]

Protein Kinase C Iota/Lambda (PKCι/λ)

Compound Description: Protein kinase C iota/lambda (PKCι/λ) is an atypical protein kinase C isoform that shares structural similarities with PKMζ. It plays a significant role in the induction of long-term potentiation (LTP). Notably, PKCι/λ can compensate for the loss of PKMζ in knockout mice, potentially explaining why these mice do not exhibit memory impairments despite the absence of PKMζ. []

Relevance: PKCι/λ is structurally related to PKMζ, the presumed target of ZIP. The ability of PKCι/λ to compensate for PKMζ loss raises the possibility that ZIP, and consequently ZIP (Scrambled), may interact with this isoform as well. The structural similarities between PKMζ and PKCι/λ make it plausible that ZIP (Scrambled), despite its scrambled sequence, might exhibit some level of non-specific binding or interference with PKCι/λ activity. This potential interaction could contribute to the observed effects of ZIP (Scrambled) in certain experimental settings. []

Source

ZIP (Scrambled) is synthesized through various methods that replicate the structural features of natural compounds, enhancing its bioactivity and pharmacological potential. The compound is part of libraries designed for high-throughput screening in drug discovery, where it can be evaluated for its efficacy against various biological targets.

Classification

ZIP (Scrambled) is classified as a synthetic organic compound, often featuring multiple chiral centers and diverse functional groups. This classification allows it to be categorized alongside other small molecules used in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of ZIP (Scrambled) typically involves several key methodologies:

  1. Solid-Phase Synthesis: This technique allows for the rapid assembly of complex molecules by sequentially adding building blocks to a solid support.
  2. Solution-Phase Synthesis: In this method, reactions occur in a liquid phase, allowing for greater flexibility in reaction conditions and purification processes.
  3. Diversity-Oriented Synthesis: This approach aims to create a wide variety of compounds from a common precursor, enhancing the likelihood of discovering bioactive molecules.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Advanced techniques like chromatography are employed for purification, ensuring that the final product meets the necessary specifications for biological testing.

Molecular Structure Analysis

Structure

ZIP (Scrambled) features a complex molecular structure characterized by multiple functional groups and stereocenters. The exact arrangement of atoms contributes to its biological activity and interaction with target proteins.

Data

The molecular formula for ZIP (Scrambled) can vary based on its synthetic route but typically includes several carbon, hydrogen, nitrogen, and oxygen atoms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to elucidate its structure.

Chemical Reactions Analysis

Reactions

ZIP (Scrambled) undergoes various chemical reactions that are critical for its function:

  1. Hydrolysis: This reaction can activate or deactivate the compound depending on the presence of water.
  2. Oxidation-Reduction: These reactions modify the oxidation states of atoms within the compound, potentially altering its reactivity.
  3. Substitution Reactions: These are key in modifying functional groups to enhance bioactivity.

Technical Details

The kinetics and mechanisms of these reactions are studied using techniques such as High-Performance Liquid Chromatography (HPLC), which allows researchers to monitor reaction progress and optimize conditions for desired outcomes.

Mechanism of Action

Process

ZIP (Scrambled) exerts its effects through specific interactions with biological targets, such as enzymes or receptors. The mechanism typically involves:

  1. Binding Affinity: The compound binds to a target site with high specificity.
  2. Conformational Change: Upon binding, ZIP (Scrambled) may induce conformational changes in the target protein, altering its function.
  3. Signal Transduction: This interaction can initiate downstream signaling pathways that lead to physiological effects.

Data

Quantitative data on binding affinities can be obtained through assays such as Surface Plasmon Resonance (SPR), providing insights into the efficacy of ZIP (Scrambled) as a potential therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

ZIP (Scrambled) exhibits distinct physical properties that influence its behavior in biological systems:

  • Melting Point: Typically ranges between 100-200°C depending on its specific formulation.
  • Solubility: Varies widely; many derivatives are soluble in organic solvents but may have limited aqueous solubility.

Chemical Properties

Chemical stability is crucial for the practical application of ZIP (Scrambled). Factors influencing stability include:

  • pH Sensitivity: Some forms may degrade under acidic or basic conditions.
  • Light Sensitivity: Certain derivatives may require protection from light to maintain integrity.
Applications

Scientific Uses

ZIP (Scrambled) has several applications in scientific research:

  1. Drug Discovery: Its structural similarity to natural products makes it an ideal candidate for screening against disease-related targets.
  2. Biochemical Studies: Researchers utilize it to study enzyme mechanisms and receptor interactions.
  3. Therapeutic Development: Potential development into pharmaceuticals aimed at treating various conditions due to its bioactive properties.
Introduction to ZIP (Scrambled) in Academic Contexts

Definitional Frameworks: Semantic Scope Across Disciplines

The semantic interpretation of "ZIP (Scrambled)" varies substantially across academic domains, reflecting divergent epistemological frameworks and research objectives. A comparative analysis reveals core conceptual dimensions:

Table 1: Disciplinary Definitions of "Scrambled" Constructs

DisciplinePrimary DefinitionOperational PurposeKey References
LinguisticsAlgorithmic rearrangement of lexical semanticsDetecting diachronic semantic change patternsFedorova et al. (2024)
Cognitive ScienceNon-canonical syntactic structures (e.g., OS word order)Modeling sentence processing difficultiesPregla et al. (2021)
BiochemistryEvolutionary rearrangement of protein domain networksTracing functional adaptation in molecular combinatoricsPubMed (2021)
Data SecurityObfuscation of personally identifiable informationEnsuring privacy in non-production systemsSpiceworks Community

In linguistics and computational semantics, "scrambled" refers to contextual disordering of word meanings where definitions serve as sense representations for detecting lexical semantic change (LSCD). Generated definitions function as semantic fingerprints whose distributional shifts across time periods indicate semantic drift [1]. This approach enables interpretable change detection where discrete definitions-as-senses reveal reasons behind semantic shifts, moving beyond vector-space embeddings toward explainable AI models [1].

Within cognitive science and psycholinguistics, scrambling manifests as non-canonical syntactic structures (e.g., object-subject word orders) that elicit measurable processing difficulties. ERP studies consistently show a "scrambling negativity" (300–450ms post-stimulus) when processing scrambled declaratives, indicating increased cognitive load during syntactic reanalysis [4]. Functional MRI further reveals associated activation in left frontal-temporal regions, suggesting dedicated neural resources for structural reorganization during comprehension [4].

In molecular biology, scrambling describes the evolutionary combinatorics of protein domains—structural and functional units that rearrange into novel multidomain architectures. Research demonstrates this occurs through scale-free, hierarchical network evolution with "hub" domains (e.g., DNA-binding domains) acting as evolutionary anchors [8]. These arrangements follow biphasic patterns: ancient innovation waves involving 'p-loop' and 'winged helix' domains followed by massive expansion events [8].

For data security, scrambling constitutes systematic obfuscation of sensitive elements within datasets, particularly in non-production environments. Techniques range from irreversible hashing (preserving uniqueness) to value substitution using electoral rolls or name banks, targeting identifiers like names, SSNs, bank accounts, and national IDs while maintaining referential integrity [2] [9].

Historical Evolution of ZIP (Scrambled) as a Research Construct

The conceptualization of "scrambled" phenomena has evolved through distinct phases across academic disciplines, reflecting methodological advancements and theoretical integrations:

Table 2: Historical Evolution of "Scrambled" Research Constructs

Time PeriodLinguisticsCognitive ScienceBiochemistryData Security
1980s-1990sManual content analysisERP studies on syntactic anomaliesDomain classification systemsAd hoc data anonymization
2000sProbabilistic topic modelsfMRI confirmation of left-hemisphere engagementPhylogenomic methodsFormal PII classifications (NIST)
2010sDynamic topic modelingIndividual differences in processingNetwork theory applicationsGDPR-compliant pseudonymization
2020sLLM-generated definitional sense modelingIntegrated movement processing theoriesChronological network evolution modelsAutomated scrambling workflows

The earliest foundations emerged in psycholinguistics during the 1980s-1990s, when event-related potential (ERP) studies first identified the "scrambling negativity" effect—a neural signature of difficulty processing non-canonical word orders [4]. This established scrambled structures as windows into syntactic computation mechanisms. Parallel developments in biochemistry saw the formalization of protein domains as evolutionary units through wetlaufer's nucleation hypothesis and Janin's structural domain theories [8].

The 2000s brought computational revolution: Linguistics adopted probabilistic topic models (LDA, dynamic topic models) enabling quantitative tracking of semantic shifts across time [3]. Crucially, cognitive neuroscience integrated fMRI with behavioral methods, localizing scrambling processing to left frontal-temporal regions and confirming syntactic movement as cognitively costly [4]. Simultaneously, data security formalized PII classifications through NIST guidelines distinguishing linked/linkable identifiers [9].

Recent advances (2020s) feature cross-disciplinary integration. Computational linguistics leverages LLMs to generate definitional "senses" as interpretable semantic change detectors [1], while biochemistry constructs time-resolved networks revealing protein domain evolution's "big bang" events and modular recruitment patterns [8]. Data security now confronts scrambling's inherent limitations—the persistent re-identifiability risk when combining quasi-identifiers (87% identifiability from ZIP+DOB+gender) [9]—driving advanced non-reversible techniques.

Key Academic Domains Utilizing ZIP (Scrambled)

Linguistics and Computational Semantics

Lexical semantic change detection (LSCD) constitutes a primary application domain, where "scrambled" semantics enable diachronic analysis. Modern approaches utilize generated definitions as semantic representations that function as discrete senses. By comparing definition distributions across corpora from different eras, researchers quantify semantic drift without supervised sense labeling [1]. This approach demonstrates state-of-the-art performance in detecting semantic change across five multilingual datasets while maintaining interpretability—researchers can inspect specific definitional shifts underlying change metrics [1]. Topic evolution studies further employ word migration tracking through "topic channels," revealing how words shift contextual associations during semantic change [3].

Cognitive Science and Psycholinguistics

Scrambled syntactic structures serve as critical experimental paradigms for investigating language processing mechanisms. Research consistently shows object-subject (OS) sentences incur processing costs: 300–450ms ERP negativities, increased left frontal-temporal fMRI activation, longer eye-tracking fixations, and reduced comprehension accuracy versus canonical structures [4]. These effects exhibit significant individual variability tied to working memory capacity and age, revealing constraints in syntactic movement operations. Current models attribute difficulties to syntactic reanalysis demands when arguments violate canonical order expectations, though frequency effects and semantic role interpretation also contribute [4]. Cross-linguistic German studies confirm these effects persist even with case-unambiguous NPs, eliminating ambiguity-resolution accounts [4].

Biochemistry and Evolutionary Biology

Protein domain scrambling—the evolutionary rearrangement of functional domains—manifests as hierarchical, modular network evolution. Research reconstructs historical recruitment patterns where "hub" domains (e.g., DNA-binding domains) anchor architectural innovation. Time-series network analyses reveal two ancient innovation waves (p-loop/winged helix domains) followed by expansive reorganization events [8]. These rearrangements exhibit scale-free properties with preferential attachment mechanisms, where certain domains (e.g., cofactor-supporting structures in peptide synthesis) drive disproportionate evolutionary innovation. Modularity analysis further shows yin-yang complementarity between randomness and structured organization during domain network evolution [8].

Data Security and Privacy Engineering

Data scrambling applies rigorous transformation techniques to protect sensitive information in non-production environments. Techniques include:

  • Irreversible hashing: Preserves referential integrity through consistent mapping while preventing re-identification
  • Value substitution: Replaces identifiers using randomized dictionaries (e.g., electoral rolls)
  • Selective deletion: Removes non-essential high-risk fields (e.g., performance comments)
  • Pattern masking: Obscures structured identifiers (e.g., SSNs, bank accounts) [2]

Implementation challenges involve maintaining data utility for testing while preventing re-identification. HR systems exemplify these tensions—scrambling names and SSNs is essential, but birth date alterations must preserve age logic, and bank account changes require checksum validity [2] [9]. Current research focuses on algorithmically balancing irreversibility with functional data integrity.

Concluding Perspectives

The construct of "ZIP (Scrambled)" exemplifies how fundamental principles of reorganization and obfuscation permeate diverse academic domains. From protein domains rearranging through evolutionary time to definitions migrating across semantic spaces, scrambling mechanisms reveal systemic patterns of change, adaptation, and protection. Contemporary research trajectories point toward increased computational integration—LLMs generating semantic representations in linguistics, network modeling in biochemistry, and algorithmic obfuscation in data security. Yet core challenges persist: modeling individual differences in cognitive scrambling processing, preventing re-identification in scrambled datasets, and developing unified theoretical frameworks that transcend disciplinary boundaries. The construct's enduring utility lies in its operational flexibility—serving simultaneously as an object of study, methodological approach, and applied solution across the academic landscape.

Properties

CAS Number

908012-18-0

Product Name

ZIP (Scrambled)

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C90H154N30O17

Molecular Weight

1928.4

InChI

InChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1

InChI Key

RGEXADZIYANTGH-HOHDCHNJSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

z-Pseudosubstrate inhibitory peptide (scrambled)

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.